N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0818391
InChI:
InChI=1S/C13H10BrN3OS3/c1-7-5-19-13(15-7)20-6-11(18)17-12-16-9-3-2-8(14)4-10(9)21-12/h2-5H,6H2,1H3,(H,16,17,18)
SMILES:
CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Molecular Formula:
C13H10BrN3OS3
Molecular Weight:
400.3 g/mol
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC0818391
Molecular Formula: C13H10BrN3OS3
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN3OS3 |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H10BrN3OS3/c1-7-5-19-13(15-7)20-6-11(18)17-12-16-9-3-2-8(14)4-10(9)21-12/h2-5H,6H2,1H3,(H,16,17,18) |
| Standard InChI Key | ADSNNBQQZZRHMH-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
| Canonical SMILES | CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator